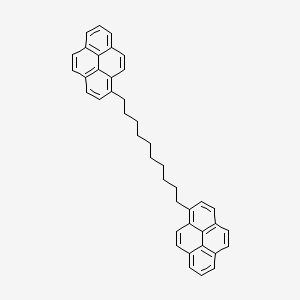

1-(10-Pyren-1-yldecyl)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(10-Pyren-1-yldecyl)pyrene” is a chemical compound that is also known as "1,10-Bis-(1-pyrene)decane" . It has a molecular formula of C42H38 and a molecular weight of 542.75 .

Synthesis Analysis

The synthesis of pyrene derivatives, such as “1-(10-Pyren-1-yldecyl)pyrene”, often involves indirect methods . These methods can include reduced pyrenes, transannular ring closures, and cyclisations of biphenyl intermediates . For example, Suzuki, Heck, and Sonogashira organometallic coupling reactions have been used to synthesize similar pyrene cored small conjugated molecules .Molecular Structure Analysis

The molecular structure of “1-(10-Pyren-1-yldecyl)pyrene” involves a pyrene nucleus, which is a valuable component for materials, supramolecular, and biological chemistry due to its photophysical/electronic properties and extended rigid structure . The structure of this compound consists of infinite π-stacks of anti-parallel molecules with discernible dimers .Chemical Reactions Analysis

Pyrene-based ligands, like “1-(10-Pyren-1-yldecyl)pyrene”, have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . Pyrene itself is one of the most widely investigated aromatic hydrocarbons due to its unique optical and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(10-Pyren-1-yldecyl)pyrene” can vary depending on its environment. For instance, the inter-planar distance between individual molecules within π-stacks decreases with pressure, resulting in piezochromic properties .Applications De Recherche Scientifique

Fluorescent Sensing and Detection

Pyrene, a fluorescent polycyclic aromatic hydrocarbon, shows promise in the sensing of aromatic analytes. A study by Mondal et al. (2021) demonstrates the use of a pyrene-based conjugate for fluorescent sensing in both liquid and solid states. This pyrene derivative is responsive to aromatic solvents and exhibits fluorescence quenching when exposed to various aromatic analytes, indicating its potential as a sensitive fluorescent sensor (Mondal et al., 2021).

Electroluminescence and Photoconductivity

The study of pyrene derivatives in the field of electroluminescence and photoconductivity has been explored in several researches. For instance, Beldjoudi et al. (2018) discuss a pyrene-functionalized radical exhibiting deep-blue fluorescence and potential for OLED applications. Their research highlights the unique electronic interactions within the pyrene structure that contribute to its electroluminescent properties (Beldjoudi et al., 2018).

Organic Electronics and Solar Cell Application

Pyrene-based organic dyes have been studied for their application in dye-sensitized solar cells. Yu et al. (2013) investigated pyrene derivatives as sensitizers in solar cells, showing significant efficiency and stability, which highlights the potential of pyrene derivatives in renewable energy technologies (Yu et al., 2013).

Environmental Applications

In the environmental domain, Lambert et al. (1994) studied the metabolism of pyrene by a specific basidiomycete, leading to the formation of several metabolites. This research provides insight into the biodegradation processes of polycyclic aromatic hydrocarbons, which are important for environmental remediation strategies (Lambert et al., 1994).

Nonlinear Optical Properties

The nonlinear optical properties of pyrene derivatives are also a significant area of research. Shi et al. (2017) synthesized mono-substituted pyrene derivatives and studied their third-order nonlinear optical properties. Their findings suggest potential applications in optoelectronics and bio-imaging, due to the modified two-photon absorption behavior of these derivatives (Shi et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(10-pyren-1-yldecyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H38/c1(3-5-7-11-29-17-19-35-23-21-31-13-9-15-33-25-27-37(29)41(35)39(31)33)2-4-6-8-12-30-18-20-36-24-22-32-14-10-16-34-26-28-38(30)42(36)40(32)34/h9-10,13-28H,1-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNOTZNZECXRAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H38 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(10-Pyren-1-yldecyl)pyrene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.